4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine features a pyrimidin-2-amine core substituted at position 4 with a 3,5-dimethylpyrazole moiety and at the amine group with a 4-ethoxybenzyl substituent (Figure 1).
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-4-24-16-7-5-15(6-8-16)12-20-18-19-10-9-17(21-18)23-14(3)11-13(2)22-23/h5-11H,4,12H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGNHMFUPMACSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NC=CC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the pyrimidine ring: The pyrazole derivative is then reacted with a pyrimidine precursor to form the desired pyrimidine ring.
Introduction of the ethoxybenzyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine typically involves multi-step reactions starting from easily accessible precursors. The compound is characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Analyzes functional groups present in the compound.
These characterization methods ensure that the synthesized compound meets the required standards for further applications.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may possess similar properties due to its structural features that allow interaction with biological targets involved in cancer progression.
Antimicrobial Activity
The compound's pyrazole moiety has been linked to antimicrobial properties. Research has demonstrated that derivatives containing pyrazole can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity
A study conducted by researchers at Mahatma Gandhi University evaluated the anticancer effects of various pyrimidine derivatives. The results indicated that specific compounds significantly inhibited the growth of cancer cells in vitro. The study utilized cell viability assays and flow cytometry to assess apoptosis levels in treated cells, revealing promising results for further development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine as a potential anticancer agent 1.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of pyrazole derivatives were synthesized and tested against common pathogens. The results showed that compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics 2.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine. Modifications to the pyrazole or pyrimidine rings can enhance biological activity or reduce toxicity. Computational docking studies have been employed to predict interactions with target proteins, guiding further synthetic efforts 3.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s pyrimidine core differs from triazine-based analogs (e.g., compounds 1 and 2 in ), which exhibit three nitrogen atoms in their aromatic ring. This difference influences electronic properties, solubility, and binding affinities. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Physicochemical and Electronic Properties
- Dipole Moments : Triazine derivatives with bromophenyl groups (e.g., 5b ) exhibit higher dipole moments (4.249 Debye) compared to phenyl-substituted analogs (1.018 Debye for 5a ), suggesting increased polarity and solubility in polar solvents . The target compound’s 4-ethoxybenzyl group may impart intermediate polarity, balancing lipophilicity and aqueous solubility.
- Intermolecular Interactions : Dominant interactions in triazine analogs include H···H, N···H, and Br···H contacts, which stabilize crystal packing . The pyrimidine core in the target compound may favor similar interactions but with reduced steric hindrance due to its smaller ring size.
Functional Performance
- Corrosion Inhibition: Triazine derivatives 1 and 2 show 85–92% inhibition efficiency for C-steel in acidic media, attributed to adsorption via pyrazole and morpholino groups . The target compound’s pyrimidine core and 4-ethoxybenzyl substituent could enhance surface adsorption due to increased electron density from the ethoxy group.
- Therapeutic Potential: Pyrimidine derivatives like those in and are optimized for drug discovery, leveraging substituents such as thiazole and piperazine for target binding . The target compound’s 3,5-dimethylpyrazole group may mimic pharmacophores in kinase inhibitors, though experimental validation is required.
Table 2: Key Property Comparisons
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrazole moiety and an ethoxybenzyl group. Its structure can be represented as follows:
This molecular configuration is crucial for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer proliferation or viral replication.
- Receptor Modulation : Interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of related pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant free radical scavenging activity, suggesting that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine might possess similar capabilities .
Antiviral Activity
A series of experiments evaluated the antiviral potential of pyrazole derivatives against influenza viruses. The results indicated that structural modifications could enhance antiviral efficacy. Although specific data on the compound is limited, it is hypothesized that it may exhibit comparable antiviral properties due to its structural similarities to effective compounds .
Cytotoxicity Studies
Cytotoxicity assays conducted on similar compounds revealed varying degrees of cell viability reduction in cancer cell lines. For example, derivatives with pyrazole rings showed promising results against several cancer types, indicating that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine may also exhibit cytotoxic effects .
Data Tables
Case Study 1: Antiviral Properties
In a study assessing the antiviral efficacy of various pyrazole derivatives against influenza virus, compounds structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine showed significant inhibition rates. The top performers had EC50 values ranging from 10 µM to 30 µM, indicating potential for further development .
Case Study 2: Cancer Cell Line Testing
A series of cytotoxicity tests on cancer cell lines demonstrated that certain pyrazole-based compounds exhibited IC50 values below 50 µM. While direct data on the specific compound is scarce, these findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
